N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide
Description
The compound N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide is a heterocyclic molecule featuring:
- A cyclopenta[b]thiophene core substituted with a cyano group.
- A tetrahydroquinoline moiety with methyl, trifluoromethyl, and cyano substituents.
- A sulfanyl-acetamide bridge linking the two heterocycles.
This structure is designed to enhance interactions with biological targets, particularly tyrosine kinase receptors, via electron-withdrawing groups (e.g., CN, CF₃) and sulfur-based linkages .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4OS2/c1-11-5-6-16-13(7-11)19(22(23,24)25)15(9-27)20(28-16)31-10-18(30)29-21-14(8-26)12-3-2-4-17(12)32-21/h11H,2-7,10H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQGEFCYZVDUGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=C(C4=C(S3)CCC4)C#N)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide is a novel compound that has garnered interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 396.49 g/mol. The presence of cyano and thiophene groups is significant as these moieties are often associated with various pharmacological effects.
Research indicates that compounds with thiophene structures exhibit notable antiproliferative activities against various cancer cell lines. The proposed mechanism for the anticancer action includes:
- Inhibition of Tubulin Polymerization : Similar to other thiophene derivatives, this compound may interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This is crucial for preventing cancer cell proliferation.
- Induction of Apoptosis : Studies have shown that treatment with thiophene-based compounds can activate apoptotic pathways, evidenced by increased caspase activity (caspase 3, 8, and 9) in treated cells.
Case Studies and Experimental Results
A study involving a series of thiophene derivatives demonstrated that one compound exhibited submicromolar growth inhibition (GI50 values) against several cancer cell lines including A549 (lung cancer), OVACAR-4, and T47D. The GI50 values ranged from 0.36 to 22.28 μM depending on the cell line tested .
| Cell Line | GI50 (μM) | Comparison Drug (Nocodazole) | Nocodazole GI50 (μM) |
|---|---|---|---|
| A549 | 2.01 | Nocodazole | 22.28 |
| OVACAR-4 | 2.27 | Nocodazole | 20.75 |
| CAKI-1 | 0.69 | Nocodazole | 1.11 |
| T47D | 0.362 | Nocodazole | 81.283 |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis showing increased early apoptotic cells after treatment .
Additional Biological Activities
Beyond its anticancer potential, preliminary studies suggest that this compound may also possess antimicrobial properties, although further research is needed to elucidate these effects.
Comparison with Similar Compounds
Antiproliferative Derivatives (MCF7 Cell Line)
Key Differences :
Structural Modifications in Sulfanyl-Acetamide Linkers
Key Differences :
Bis-Amidated Derivatives
Key Differences :
Key Insights :
- The target compound likely employs triethylamine-mediated coupling, similar to , but yields depend on steric effects from the bulky tetrahydroquinoline group.
- High-yield analogs (e.g., 85–90% in ) suggest optimized protocols for simpler substituents.
Physicochemical and Pharmacokinetic Properties
Key Differences :
- The trifluoromethyl group in the target compound balances lipophilicity and stability, whereas ionic derivatives like Compound 24 face rapid clearance .
Preparation Methods
Gewald Reaction for Thiophene Formation
The reaction involves a three-component condensation of cyclopentanone, elemental sulfur, and malononitrile in the presence of morpholine as a catalyst. Key parameters include:
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Temperature | 45°C → 60°C (gradient) |
| Reaction Time | 18 hours |
| Yield | 80% |
The product, 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (Compound 1), is isolated via hot filtration and recrystallized from ethanol.
Functionalization of the Thiophene Core
The amino group at position 2 of the thiophene ring is modified through chloroacetylation to introduce reactivity for subsequent couplings. Chloroacetyl chloride reacts with Compound 1 in dioxane with triethylamine as a base:
Reaction Conditions :
-
Solvent: Dioxane
-
Temperature: Reflux (10 hours)
-
Workup: Precipitation in ice-water followed by recrystallization (DMF/ethanol)
Synthesis of the Tetrahydroquinoline Sulfanyl Component
The 3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline fragment is synthesized via a Pfitzinger-like cyclization, though specific details for this moiety are inferred from analogous protocols.
Cyclization and Functionalization
A hypothetical pathway involves:
-
Cyclohexenone Condensation : Reaction of methyl vinyl ketone with a trifluoromethyl-containing enamine.
-
Cyano Introduction : Nitrile group incorporation via Knoevenagel condensation with malononitrile.
-
Sulfur Activation : Thiolation at position 2 using Lawesson’s reagent or P4S10.
Coupling of Thiophene and Quinoline Moieties
The final step involves a nucleophilic substitution reaction between Compound 2 and the tetrahydroquinoline thiolate.
Sulfanyl Acetamide Formation
Reaction Scheme :
Conditions :
Mechanistic Insights :
The chloroacetamide group in Compound 2 undergoes nucleophilic attack by the sulfur atom of the quinoline thiolate, facilitated by the polar aprotic solvent and base. The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, promoting coupling efficiency.
Optimization and Challenges
Yield Improvements
Purification Challenges
-
Recrystallization : Sequential recrystallization from DMF/ethanol (1:10) removes unreacted starting materials.
-
Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves diastereomers arising from the tetrahydroquinoline’s stereocenters.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Gewald + Coupling | High scalability (gram-scale) | Moderate yields (50–62%) |
| One-Pot Multicomponent | Reduced purification steps | Limited substrate compatibility |
| Solid-Phase Synthesis | Automation potential | High cost of resin-bound reagents |
Spectroscopic Characterization
Critical analytical data for the target compound include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
